2-(2-(4-(2,3-dihydro-1H-inden-2-ylamino)pyrido[3,4-d]pyrimidin-6-ylamino)ethoxy)ethanol
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Overview
Description
The compound “PMID19289283C22” is a synthetic organic molecule with the chemical formula C20H23N5O2. It is known for its potential therapeutic applications and has been studied for its biological activity and pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “PMID19289283C22” involves multiple steps, starting with the preparation of the core structure through a series of condensation and cyclization reactions. The key intermediates are synthesized using reagents such as 2,3-dihydro-1H-indene and pyrido[3,4-d]pyrimidine derivatives. The final product is obtained through a coupling reaction with ethoxyethanol under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of “PMID19289283C22” typically involves large-scale synthesis using automated reactors. The process includes purification steps such as recrystallization and chromatography to ensure high purity and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: “PMID19289283C22” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with varying functional groups.
Scientific Research Applications
“PMID19289283C22” has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its effects on cellular pathways.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of “PMID19289283C22” involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular functions, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Compound 32 (PMID 20471253): A Rho kinase 2 inhibitor with similar structural features.
GTPL6349: Another compound with comparable biological activity and therapeutic potential
Uniqueness: “PMID19289283C22” stands out due to its unique combination of structural elements, which confer specific binding properties and biological activity. Its ability to modulate multiple targets and pathways makes it a versatile compound for various research applications .
Properties
Molecular Formula |
C20H23N5O2 |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
2-[2-[[4-(2,3-dihydro-1H-inden-2-ylamino)pyrido[3,4-d]pyrimidin-6-yl]amino]ethoxy]ethanol |
InChI |
InChI=1S/C20H23N5O2/c26-6-8-27-7-5-21-19-11-17-18(12-22-19)23-13-24-20(17)25-16-9-14-3-1-2-4-15(14)10-16/h1-4,11-13,16,26H,5-10H2,(H,21,22)(H,23,24,25) |
InChI Key |
QFBGUCZGHVJUGC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC2=CC=CC=C21)NC3=NC=NC4=CN=C(C=C43)NCCOCCO |
Origin of Product |
United States |
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